![molecular formula C23H17ClN2O6 B14317866 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate CAS No. 113802-00-9](/img/structure/B14317866.png)
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a quinolinium derivative with a nitrophenyl group attached via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate typically involves the reaction of 2-nitrobenzaldehyde with 1-phenylquinoline in the presence of a base to form the corresponding ethenyl derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and exert various effects.
類似化合物との比較
Similar Compounds
2-[2-(2-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of a quinolinium ring.
2-[2-(2-Nitrophenyl)ethenyl]benzene: Similar structure but with a benzene ring instead of a quinolinium ring.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is unique due to the presence of both a nitrophenyl group and a quinolinium ring, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
113802-00-9 |
|---|---|
分子式 |
C23H17ClN2O6 |
分子量 |
452.8 g/mol |
IUPAC名 |
2-[2-(2-nitrophenyl)ethenyl]-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C23H17N2O2.ClHO4/c26-25(27)23-13-7-5-9-19(23)15-17-21-16-14-18-8-4-6-12-22(18)24(21)20-10-2-1-3-11-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
FTBXHZDHYFVCDI-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[N+]2=C(C=CC3=CC=CC=C32)C=CC4=CC=CC=C4[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
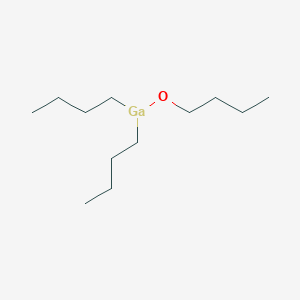


![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
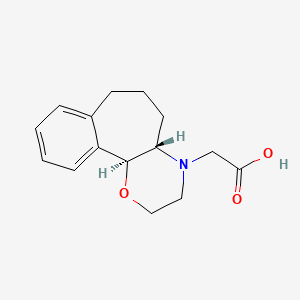
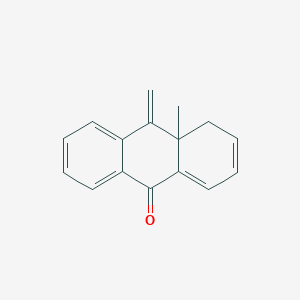
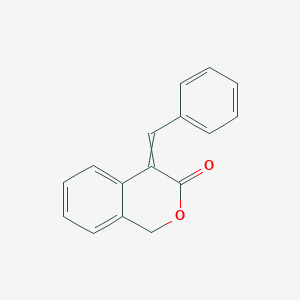
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)


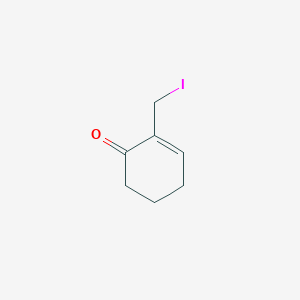
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

